molecular formula C12H13N3O3 B13250921 Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate

Cat. No.: B13250921
M. Wt: 247.25 g/mol
InChI Key: MLFWIOSSDZNJFR-UHFFFAOYSA-N
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Description

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a high-purity chemical compound designed for research and development applications. This specialty ester features a pyrazole core, a privileged scaffold in medicinal chemistry, fused with a pyridine ring, creating a multifunctional heterocyclic building block. Compounds with this structural motif are of significant interest in the synthesis of novel biologically active molecules. Research on analogous structures indicates potential value in antimicrobial studies, as pyrazole and pyridine derivatives are known to be investigated for activity against a range of Gram-positive and Gram-negative bacteria and fungi . The molecular framework of this compound makes it a versatile intermediate for further chemical modifications, including the synthesis of more complex fused heterocyclic systems like 1,2,4-triazoles, 1,3,4-thiadiazoles, and 1,3,4-oxadiazoles, which are prominent in modern drug discovery efforts . The structure is consistent with compounds characterized by techniques such as 1H-NMR, 13C-NMR, and mass spectrometry for validation . This product is intended for research purposes as a key synthetic intermediate. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Storage and Handling: Store at 2-8°C. Refer to the Certificate of Analysis for specific lot data.

Properties

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

ethyl 2-(3-oxo-2-pyridin-4-yl-1H-pyrazol-4-yl)acetate

InChI

InChI=1S/C12H13N3O3/c1-2-18-11(16)7-9-8-14-15(12(9)17)10-3-5-13-6-4-10/h3-6,8,14H,2,7H2,1H3

InChI Key

MLFWIOSSDZNJFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CNN(C1=O)C2=CC=NC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate typically involves the condensation of ethyl acetoacetate with 4-pyridinecarboxaldehyde in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine rings in the compound allow it to bind to active sites of enzymes, potentially inhibiting their activity or altering their function. The ester group can also undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Modifications and Functional Group Effects

Table 1: Key Structural Differences and Functional Impacts
Compound Name / ID Key Substituents Functional Impact Biological Activity
Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate (Target) 3-oxo, pyridin-4-yl, ethyl ester Strong hydrogen bonding (3-oxo); enhanced solubility (ester) Intermediate for derivatives
Ethyl 2-(4-amino-5-(pyridin-4-yl)-4H-pyrazol-3-ylthio) acetate (A1, ) 4-amino, thioether, ethyl ester Reduced hydrogen bonding (thioether vs. oxo); potential for disulfide formation Neuritogenic in Neuro-2a cells
Compound 7a () Thiazolidinone, benzyl, acetohydrazide Increased lipophilicity (benzyl); hydrogen bonding (hydrazide) Antimicrobial
Compound 2 () Chloro, azetidin-2-yl, indole, ethyl ester Electron-withdrawing (Cl); steric bulk (indole/azetidinone) Antimicrobial
Key Observations :
  • 3-Oxo vs.
  • Ester vs. Hydrazide : The ethyl ester in the target compound offers better hydrolytic stability than the hydrazide in 7a, which may undergo hydrolysis to active metabolites .
  • Substituent Effects on Bioactivity: Chloro and azetidinone groups in ’s compounds enhance antimicrobial activity via electron-withdrawing and steric effects, whereas the pyridinyl group in the target compound may aid in metal coordination or receptor binding .
Key Observations :
  • Microwave-assisted synthesis () improves reaction efficiency compared to traditional reflux methods used in .
  • Use of ethyl bromoacetate () vs. chloroacetate () may affect reaction rates due to differences in leaving-group ability.

Hydrogen Bonding and Crystallography

  • The 3-oxo group in the target compound can act as both a hydrogen bond donor and acceptor, enabling robust supramolecular assemblies.

Biological Activity

Ethyl 2-[3-oxo-2-(pyridin-4-yl)-2,3-dihydro-1H-pyrazol-4-yl]acetate is a compound of significant interest in medicinal chemistry due to its unique structural features, including a pyridine ring and a pyrazole moiety. This compound has been studied for its potential biological activities, particularly in the context of enzyme inhibition and receptor modulation.

  • Molecular Formula : C₁₂H₁₃N₃O₃
  • Molecular Weight : 247.25 g/mol
  • Structural Features : The compound contains both an ester and a ketone functional group, contributing to its reactivity and biological activity potential.

This compound is believed to interact with specific biological targets through the following mechanisms:

  • Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their activity. This is particularly relevant for enzymes involved in cancer progression and metabolic pathways.
  • Receptor Modulation : The presence of the pyrazole and pyridine rings enhances binding affinity to various receptors, potentially modulating their functions.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

Anticancer Activity

Studies have shown that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell types:

  • Cell Lines Tested :
    • Lung cancer (A549)
    • Breast cancer (MCF7)
    • Colorectal cancer (HT29)
    • Prostate cancer (PC3)

The antiproliferative effects are attributed to the ability of the compound to induce apoptosis and inhibit cell cycle progression .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several bacterial strains:

  • Gram-positive Bacteria : Effective against Staphylococcus aureus.
  • Gram-negative Bacteria : Shows activity against Escherichia coli.

The minimum inhibitory concentration (MIC) values indicate its potential as an antibacterial agent .

Study 1: Antitumor Efficacy

In a study published in ACS Omega, researchers synthesized various pyrazole derivatives and evaluated their anticancer activities. This compound was included in the screening process, revealing significant inhibition of cell proliferation in MDA-MB-231 breast cancer cells .

Study 2: Enzyme Interaction Studies

A study involving molecular docking simulations demonstrated that this compound effectively binds to the active site of target enzymes, suggesting a mechanism for its inhibitory effects on enzymatic activity related to cancer metabolism.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
Ethyl 2-(3-Oxo-pyridin)acetateContains a pyridine ringModerate anticancer activity
Ethyl 2-Oxo-pyrazole DerivativesPyrazole moiety presentAntimicrobial properties
Ethyl 2-(Pyridin)acetateLacks pyrazole ringLimited biological activity

Ethyl 2-[3-oxo-2-(pyridin-4-y)-2,3-dihydro-1H-pyrazol-4-y]acetate stands out due to its dual-ring structure, enhancing its reactivity and specificity towards biological targets compared to structurally similar compounds .

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